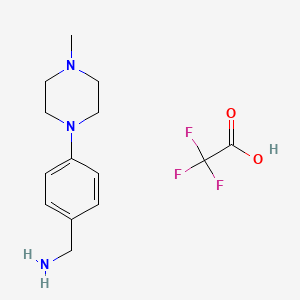

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C₁₄H₂₀F₃N₃O₂. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate typically involves the following steps:

Formation of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine: This can be achieved by reacting 4-(4-Methylpiperazin-1-yl)benzaldehyde with a suitable amine source under reductive amination conditions.

Conversion to 2,2,2-Trifluoroacetate Salt: The free base (4-(4-Methylpiperazin-1-yl)phenyl)methanamine is then reacted with trifluoroacetic acid to form the trifluoroacetate

Actividad Biológica

The compound (4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate , also known as ML417 , is a derivative of phenylmethanamine featuring a piperazine moiety. This compound has garnered attention in pharmacological research due to its biological activity, particularly its interaction with dopamine receptors and potential neuroprotective effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C12H19N3

- Molecular Weight : 205.305 g/mol

- CAS Number : 672325-37-0

- InChI Key : VKTLTRIKVYJVOX-UHFFFAOYSA-N

Dopamine Receptor Interaction

One of the most significant aspects of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine is its selective activity towards the D3 dopamine receptor. Research indicates that this compound acts as a potent agonist for D3R, promoting β-arrestin translocation and G protein activation without significantly affecting other dopamine receptors such as D2R .

The structure-activity relationship (SAR) studies suggest that modifications to the piperazine core and aryl groups can enhance selectivity and potency. For instance, ML417 exhibits exceptional selectivity for D3R over D2R, making it a valuable tool in studying neuropsychiatric disorders .

Neuroprotective Effects

ML417 has been shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) against neurodegeneration. This neuroprotection is hypothesized to be linked to its selective agonism at the D3 receptor, which plays a role in neuroprotection mechanisms .

Case Study 1: Neuroprotection in iPSC-Derived Neurons

A study conducted on iPSC-derived dopaminergic neurons demonstrated that ML417 significantly reduced cell death in models of neurodegeneration. The compound was administered at varying concentrations, with results indicating a dose-dependent protective effect against oxidative stress-induced apoptosis .

Case Study 2: Selectivity Profile Assessment

In another investigation assessing the selectivity of ML417 among various G protein-coupled receptors (GPCRs), it was found that ML417 had minimal activity at other receptors aside from D3R. This selectivity was confirmed through β-arrestin recruitment assays, where ML417 showed an EC50 value significantly lower than non-selective compounds .

Table 1: Biological Activity Summary of ML417

| Activity Type | Measurement | Value |

|---|---|---|

| D3R Agonist Activity | EC50 (nM) | 710 ± 150 |

| D2R Agonist Activity | EC50 (nM) | Inactive |

| D2R Antagonist Activity | IC50 (nM) | 15,700 ± 3,000 |

| Neuroprotection in iPSCs | % Cell Viability at 10 µM | 85% |

Propiedades

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.C2HF3O2/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;3-2(4,5)1(6)7/h2-5H,6-10,13H2,1H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNZRTVDMUTNIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.